3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE
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Overview
Description
3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE is a complex organic compound with potential applications in various scientific fields. This compound features a quinazolinone core, which is known for its biological activity and is often found in pharmaceuticals and agrochemicals.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE typically involves multiple steps, starting with the formation of the quinazolinone core. This can be achieved through the cyclization of anthranilic acid derivatives with formamide or its equivalents under acidic or basic conditions .
Industrial Production Methods
Industrial production of this compound would likely involve optimization of the synthetic route to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, advanced purification techniques, and green chemistry principles to ensure sustainable production .
Chemical Reactions Analysis
Types of Reactions
3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of the compound, potentially modifying its biological activity.
Substitution: Nucleophilic and electrophilic substitution reactions can be employed to introduce new substituents or replace existing ones.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate (KMnO₄) and chromium trioxide (CrO₃).
Reduction: Reducing agents such as lithium aluminum hydride (LiAlH₄) and sodium borohydride (NaBH₄) are frequently used.
Substitution: Reagents like alkyl halides and acyl chlorides are often used in substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation might yield quinazolinone derivatives with additional oxygen-containing functional groups, while substitution reactions could introduce various alkyl or acyl groups .
Scientific Research Applications
Industry: It may find applications in the development of agrochemicals, dyes, and other industrial products.
Mechanism of Action
The mechanism of action of 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE involves its interaction with specific molecular targets, such as enzymes or receptors. The quinazolinone core is known to inhibit certain enzymes by binding to their active sites, thereby blocking their activity. This can lead to various biological effects, depending on the specific enzyme or receptor targeted.
Comparison with Similar Compounds
Similar Compounds
3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANOIC ACID: This compound shares the quinazolinone core but lacks the ethyl(3-methylphenyl)amino group, resulting in different chemical and biological properties.
3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)PROPANEHYDRAZIDE: Another related compound with a hydrazide group instead of the propanamide moiety, which may affect its reactivity and biological activity.
Uniqueness
The unique combination of the quinazolinone core with the ethyl(3-methylphenyl)amino group and the propanamide moiety in 3-(2,4-DIOXO-1,2,3,4-TETRAHYDROQUINAZOLIN-3-YL)-N-{3-[ETHYL(3-METHYLPHENYL)AMINO]PROPYL}PROPANAMIDE imparts distinct chemical and biological properties that differentiate it from similar compounds. This uniqueness makes it a valuable compound for various research and industrial applications.
Properties
IUPAC Name |
3-(2,4-dioxo-1H-quinazolin-3-yl)-N-[3-(N-ethyl-3-methylanilino)propyl]propanamide |
Source
|
---|---|---|
Details | Computed by LexiChem 2.6.6 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C23H28N4O3/c1-3-26(18-9-6-8-17(2)16-18)14-7-13-24-21(28)12-15-27-22(29)19-10-4-5-11-20(19)25-23(27)30/h4-6,8-11,16H,3,7,12-15H2,1-2H3,(H,24,28)(H,25,30) |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
TUSOBNUCXBKNQK-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CCN(CCCNC(=O)CCN1C(=O)C2=CC=CC=C2NC1=O)C3=CC=CC(=C3)C |
Source
|
Details | Computed by OEChem 2.1.5 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C23H28N4O3 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2019.06.18) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
408.5 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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